

A Technical Guide to 6-Chloromelatonin: A Potent Melatonin Receptor Agonist

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Compound of Interest		
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This document provides an in-depth technical overview of **6-Chloromelatonin**, a potent and metabolically stable analog of melatonin. It details its chemical properties, mechanism of action, relevant experimental protocols, and key pharmacological data, serving as a comprehensive resource for its application in research and development.

Core Chemical and Pharmacological Properties

6-Chloromelatonin (CAS Number: 63762-74-3) is a synthetic indoleamine and a high-affinity agonist for melatonin receptors MT1 and MT2.[1][2][3] Its chemical structure is distinguished by a chlorine atom at the 6-position of the indole ring, a modification that significantly enhances its metabolic stability compared to endogenous melatonin.[1][2] This substitution prevents the primary metabolic pathway of melatonin, which involves 6-hydroxylation, thereby prolonging its half-life and bioavailability.

Chemical Structure:

- IUPAC Name: N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Molecular Formula: C13H15ClN2O2
- Molecular Weight: 266.72 g/mol
- SMILES: CC(=0)NCCC1=CNC2=CC(Cl)=C(C=C12)OC



Quantitative Pharmacological Data

The primary pharmacological action of **6-Chloromelatonin** is its potent agonism at MT1 and MT2 receptors. Its binding affinity has been characterized in various systems, consistently demonstrating high affinity, particularly for the MT2 subtype.

Parameter	Receptor Subtype	Value	Species/Syste m	Reference
pKi	Human MT1	8.9 - 9.10	Recombinant	_
pKi	Human MT2	9.77	Recombinant	
Ki	Human Platelets	11.4 nM	Endogenous	-

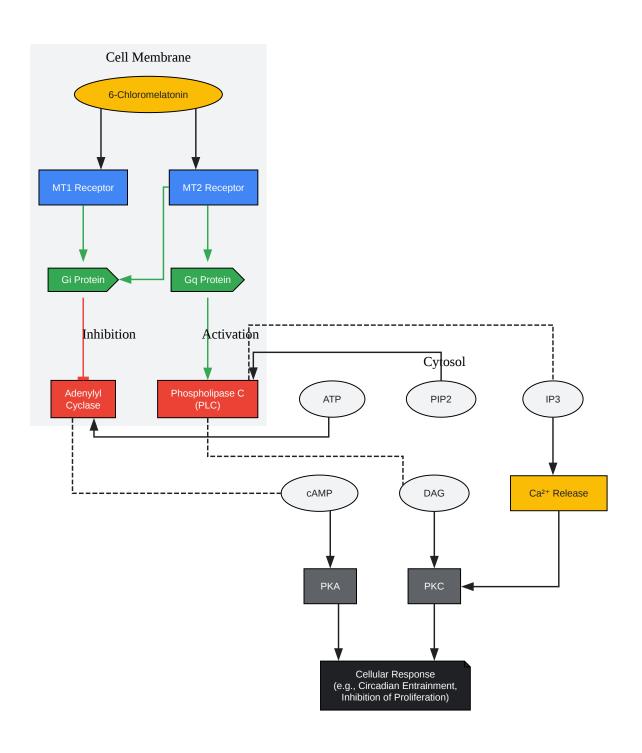
Table 1: Summary of Receptor Binding Affinities for **6-Chloromelatonin**. pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.

Mechanism of Action and Signaling Pathways

As a melatonin receptor agonist, **6-Chloromelatonin** mimics the endogenous signaling of melatonin through G-protein coupled receptors (GPCRs). The activation of MT1 and MT2 receptors initiates several downstream signaling cascades.

The primary pathway involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase (AC). This action decreases the intracellular concentration of cyclic AMP (cAMP), subsequently reducing the activity of Protein Kinase A (PKA). Additionally, melatonin receptors, particularly when forming heterodimers, can couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca²+) and the activation of Protein Kinase C (PKC).





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Caption: Melatonin Receptor Signaling Pathways.



Experimental Protocols Radioligand Competition Binding Assay for Receptor Affinity

This protocol details the methodology for determining the binding affinity (Ki) of **6-Chloromelatonin** at MT1 and MT2 receptors using a competition binding assay with a radiolabeled ligand, such as 2-[125]-iodomelatonin.

Methodology:

- Membrane Preparation:
 - Culture cells stably expressing human recombinant MT1 or MT2 receptors (e.g., CHO or HEK293 cells).
 - Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
 - Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
 - Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
- Competition Binding Assay:
 - In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 μg protein/well), a fixed concentration of 2-[125]-iodomelatonin (typically near its Kd value, e.g., 100 pM), and varying concentrations of unlabeled **6-Chloromelatonin** (e.g., from 10 pM to 100 μM).
 - Total Binding: Wells containing only membranes and radioligand.



- Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of unlabeled melatonin (e.g., 10 μM) to saturate all specific binding sites.
- Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C).

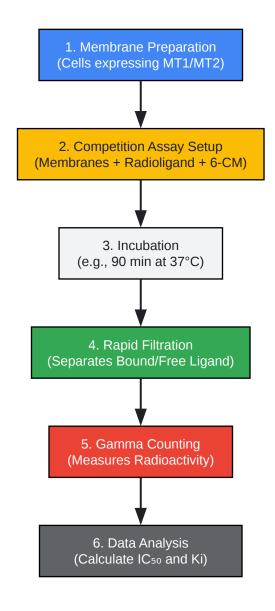
Separation and Detection:

- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.

• Data Analysis:

- Calculate specific binding by subtracting the NSB counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the **6-Chloromelatonin** concentration.
- Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of 6-Chloromelatonin that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Experimental Workflow for Receptor Binding Assay.

Cell Proliferation Assay (CCK-8 Method)

This protocol describes a method to assess the anti-proliferative effects of **6-Chloromelatonin** on cancer cell lines, such as human melanoma cells.

Methodology:

• Cell Culture and Seeding:



- Culture the desired cell line (e.g., M-6 human melanoma cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
- Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

Treatment:

- Prepare a stock solution of 6-Chloromelatonin in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.
- \circ Replace the medium in the wells with medium containing various concentrations of **6-Chloromelatonin** (e.g., 1 nM to 100 μ M). Include a vehicle control group (medium with the same concentration of DMSO).

Incubation:

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

CCK-8 Assay:

- Following incubation, add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plate for an additional 1-4 hours at 37°C, allowing the WST-8 reagent in the kit to be reduced by cellular dehydrogenases into a soluble, colored formazan product.
- Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

- The absorbance value is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (defined as 100% viability).
- Plot cell viability against the logarithm of the **6-Chloromelatonin** concentration to determine dose-dependent effects and calculate the IC₅₀ value if applicable.



Representative Synthesis Route

While specific synthesis protocols are proprietary or vary, a plausible and chemically established route for synthesizing **6-Chloromelatonin** can be derived from methods used for related indole derivatives. A common strategy involves the chlorination of a suitable melatonin precursor.

Methodology Outline:

- Starting Material: N-acetyltryptamine (the direct precursor to melatonin) or melatonin itself.
- N-Protection (Optional but Recommended): To prevent side reactions at the indole nitrogen, a protecting group (e.g., Boc or Cbz) can be introduced.
- Electrophilic Chlorination: The key step is the regioselective chlorination at the C6 position of
 the indole ring. This can be achieved using a mild chlorinating agent such as NChlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
 The reaction conditions (temperature, time) must be carefully controlled to favor C6
 chlorination over other positions.
- Deprotection: If an N-protecting group was used, it is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
- Purification: The final product, 6-Chloromelatonin, is purified from the reaction mixture
 using techniques such as column chromatography on silica gel followed by recrystallization
 to yield the pure compound.
- Characterization: The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

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